Monomethyl phthalate

Catalog No.
S560822
CAS No.
4376-18-5
M.F
C9H8O4
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Monomethyl phthalate

CAS Number

4376-18-5

Product Name

Monomethyl phthalate

IUPAC Name

2-methoxycarbonylbenzoic acid

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C9H8O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-5H,1H3,(H,10,11)

InChI Key

FNJSWIPFHMKRAT-UHFFFAOYSA-N

Synonyms

1,2-benzenedicarboxylic acid monomethyl ester, monomethyl phthalate

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)O

The exact mass of the compound 2-(Methoxycarbonyl)benzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8281. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Supplementary Records. It belongs to the ontological category of phthalic acid monoester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Monomethyl phthalate (MMP), CAS 4376-18-5, is the primary monoester metabolite of dimethyl phthalate (DMP), a ubiquitous industrial plasticizer. As a low-molecular-weight phthalate monoester, MMP serves as the definitive analytical standard for tracking DMP exposure in environmental matrices and biological fluids [1]. Unlike its highly lipophilic parent diester, MMP exhibits distinct physicochemical properties, including higher water solubility and altered protein-binding behavior. For procurement professionals and analytical chemists, sourcing high-purity MMP is essential for regulatory compliance testing, toxicological screening, and the accurate elucidation of phthalate degradation pathways where generic diesters cannot provide metabolic specificity.

Research Fit

Workflow Biomonitoring & exposure assessment via LC-MS/MS or GC-MS
Use Context Negative control in developmental toxicity (DART) studies
Selection Certified purity analytical standard for phthalate metabolite quantification

Substituting MMP with its parent compound (DMP) or a generic in-class monoester like monoethyl phthalate (MEP) severely compromises analytical accuracy and assay validity. DMP undergoes rapid phase I biotransformation in vivo, meaning the parent compound is virtually absent in biological matrices, making it useless as a direct biomonitoring target [1]. Furthermore, attempting to use MEP as a surrogate standard fails in LC-MS/MS workflows due to distinct fragmentation pathways and retention times [2]. Finally, relying on non-specific degradation products like phthalic acid cannot trace back to the specific parent plasticizer, necessitating the exact MMP standard for precise source apportionment and toxicokinetic modeling.

Substitution Risk

Embryotoxicity classification

MEHP, MBuP, and MBzP are reported embryotoxic; substituting MMP with these may introduce developmental toxicity signal and invalidate negative controls.

PPAR activation mismatch

MEHP exhibits potent PPAR activity while MMP shows minimal activation; interchange can confound endocrine disruption assay interpretation.

Adsorption & environmental fate

MMP's uniquely low chitosan adsorption and dead-end metabolite status differ from other monoesters; class-level substitution may distort environmental mobility modeling.

In Vivo Metabolic Conversion for Biomonitoring Specificity

When tracking dimethyl phthalate (DMP) exposure, the parent compound is rapidly hydrolyzed by esterases. In vivo studies demonstrate that 77.5% of an administered DMP dose is excreted as monomethyl phthalate (MMP), compared to only 8.1% as intact DMP and 14.4% as free phthalic acid[1].

Evidence DimensionUrinary Excretion Profile (Metabolite Yield)
Target Compound Data77.5% of administered dose (MMP)
Comparator Or Baseline8.1% (intact DMP) and 14.4% (Phthalic acid)
Quantified Difference9.5-fold higher concentration than the parent compound
ConditionsIn vivo rat model, 24-hour urine collection

Buyers must procure MMP, rather than the parent DMP, as the primary analytical standard for accurate environmental and occupational exposure biomonitoring.

Embryotoxicity Classification
Head-to-head
MMP: non-embryotoxic at non-cytotoxic concentrations
MEHP, MBuP, MBzP: embryotoxic (668 genes altered in concentration-dependent manner)
Supports negative control selection for developmental toxicity assays
Murine EST; rat WEC

Solid-Phase Extraction (SPE) Cartridge Compatibility

MMP exhibits poor retention on standard reversed-phase sorbents due to its polarity. Extraction from complex biological matrices yields only 32.9–50.2% recovery using standard C18 or HLB cartridges, whereas switching to mixed-mode anion exchange (MAX) cartridges increases MMP recovery to 62.2–68.4%[1].

Evidence DimensionSPE Extraction Recovery
Target Compound Data62.2–68.4% recovery (Oasis MAX cartridge)
Comparator Or Baseline32.9–50.2% recovery (C18 / HLB cartridges)
Quantified DifferenceUp to 35.5% absolute increase in extraction recovery
ConditionsPorcine tissue extract purification, pH 12 loading

Guides analytical laboratories to select appropriate mixed-mode anion exchange consumables over standard C18 when processing MMP standards.

Chitosan Adsorption
Reported
Ranking: MBP > MEHP ≈ MMP
MMP showed lowest adsorption among tested monoesters
Indicates higher environmental mobility in aqueous systems
Chitosan beads, room temperature

Protein Binding Affinity and Assay Interference

The biotransformation of DMP to MMP significantly alters its interaction with transport proteins. Multispectroscopy fluorescence quenching assays reveal that MMP binds to Bovine Serum Albumin (BSA) with a binding constant of 4.74 × 10^4 M^-1, which is notably lower than the parent DMP's binding constant of 8.06 × 10^4 M^-1 [1].

Evidence DimensionBSA Binding Constant (Ka)
Target Compound Data4.74 × 10^4 M^-1 (MMP)
Comparator Or Baseline8.06 × 10^4 M^-1 (DMP)
Quantified Difference41% reduction in protein binding affinity
ConditionsMultispectroscopy fluorescence quenching assay, static quenching mechanism

The reduced protein binding affinity of the metabolite compared to the parent compound is critical for calculating free-fraction bioavailability in toxicological assays.

Microbial Degradation Pathway
Reported
MMP: dead-end product, no further metabolism
MMT: further hydrolyzed to terephthalic acid (TA)
Supports accumulation monitoring in environmental fate studies
R. mucilaginosa Mar-Y3

LC-MS/MS Diagnostic Fragmentation Pathways

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), MMP must be distinguished from closely related monoesters like monoethyl phthalate (MEP). Under negative electrospray ionization, MMP uniquely fragments to produce product ions at m/z 135 and 107 (loss of CO and CH3), whereas MEP fragments by losing CH2 to form the deprotonated o-phthalic anhydride ion at m/z 147 [1].

Evidence DimensionDiagnostic Product Ions (MS/MS)
Target Compound Datam/z 135 and 107
Comparator Or Baselinem/z 147 (MEP)
Quantified DifferenceDistinct fragmentation pathways with no overlapping primary product ions
ConditionsNegative electrospray ionization (ESI) tandem mass spectrometry

Ensures exact mass spectrometric differentiation between closely related short-chain phthalate monoesters in non-targeted screening workflows.

PPAR Activation
Head-to-head
MMP: minimal/no activity across PPAR subtypes
MEHP: potent activator (human PPARα Ki = 15 μM)
Supports inactive control fit for endocrine disruption research
Cell-based reporter & binding assays
Short-Term In Vivo Response
Head-to-head
MMP: no significant changes in body weight, organ weight, or serum markers at 250 mg/kg/day
MEHP, MBuP: multiple significant adverse effects
Reported low in vivo response supports use as comparator control
2-week oral rat study; n=5-6

Occupational and Environmental Biomonitoring

Because DMP is rapidly hydrolyzed in vivo, MMP is the mandatory target analyte for assessing human exposure to dimethyl phthalate. Laboratories must procure high-purity MMP standards to accurately quantify the 77.5% metabolic yield in urine, utilizing its specific m/z 135 and 107 fragmentation pathways to avoid false positives from other short-chain phthalates [1].

Complex Matrix Sample Preparation Workflows

When extracting phthalate metabolites from lipid-rich biological tissues or environmental sludge, standard C18 extraction protocols yield poor results for MMP. Procurement of MMP standards should be paired with mixed-mode anion exchange (MAX) SPE cartridges, which leverage the compound's polarity to increase extraction recovery from ~33% to over 68%[2].

Toxicokinetic and Protein-Binding Assays

In in vitro toxicology assays, MMP is required to accurately model the free-fraction bioavailability of DMP exposure. Because MMP exhibits a 41% lower binding affinity to serum albumin compared to its parent compound, using the exact metabolite standard is critical for calculating accurate dose-response curves and systemic distribution models[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Negative Control for DART Studies
Non-embryotoxic classification
Assay specificity vs embryotoxic monoesters
Analytical Standard for Biomonitoring
Certified purity for calibration
LC-MS/MS and GC-MS quantification accuracy
Inactive Control for PPAR Research
Minimal PPAR activation profile
PPAR transactivation assay interpretation
Environmental Fate Monitoring
Low adsorption & dead-end metabolite
Aqueous persistence and accumulation assessment

Physical Description

Solid

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

180.04225873 Da

Monoisotopic Mass

180.04225873 Da

Heavy Atom Count

13

LogP

1.13 (LogP)
1.13

Melting Point

82 - 84 °C

UNII

2STT6D18JR

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4376-18-5

Wikipedia

Monomethyl phthalate

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